molecular formula C10H20BrNO2 B15320116 tert-butylN-(4-bromo-3-methylbutyl)carbamate CAS No. 2354688-01-8

tert-butylN-(4-bromo-3-methylbutyl)carbamate

Cat. No.: B15320116
CAS No.: 2354688-01-8
M. Wt: 266.18 g/mol
InChI Key: DSOLNKJDIBIZFT-UHFFFAOYSA-N
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Description

tert-ButylN-(4-bromo-3-methylbutyl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromine atom, and a carbamate functional group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-ButylN-(4-bromo-3-methylbutyl)carbamate can be synthesized through the reaction of 4-amino-1-butanol with di-tert-butyl dicarbonate. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate group. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient and sustainable method for the synthesis of tert-butyl esters compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-(4-bromo-3-methylbutyl)carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or brominated derivatives.

    Reduction Reactions: Reduction of the carbamate group can lead to the formation of amines or alcohols.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted carbamates or amines.

    Oxidation Reactions: Products include brominated oxides or ketones.

    Reduction Reactions: Products include primary or secondary amines and alcohols.

Mechanism of Action

The mechanism of action of tert-butylN-(4-bromo-3-methylbutyl)carbamate involves the formation of stable carbamate adducts with target molecules. The carbamate group can react with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This mechanism is particularly useful in the study of enzyme kinetics and the development of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-ButylN-(4-bromo-3-methylbutyl)carbamate is unique due to the presence of both a tert-butyl group and a bromine atom, which confer distinct reactivity and stability. This combination makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

2354688-01-8

Molecular Formula

C10H20BrNO2

Molecular Weight

266.18 g/mol

IUPAC Name

tert-butyl N-(4-bromo-3-methylbutyl)carbamate

InChI

InChI=1S/C10H20BrNO2/c1-8(7-11)5-6-12-9(13)14-10(2,3)4/h8H,5-7H2,1-4H3,(H,12,13)

InChI Key

DSOLNKJDIBIZFT-UHFFFAOYSA-N

Canonical SMILES

CC(CCNC(=O)OC(C)(C)C)CBr

Origin of Product

United States

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